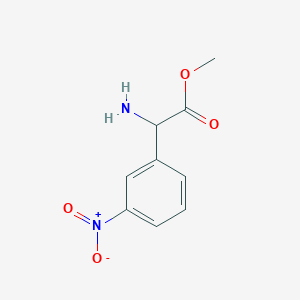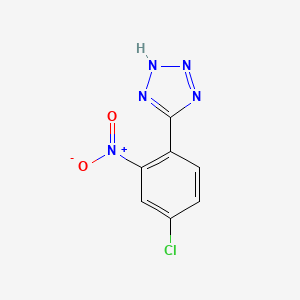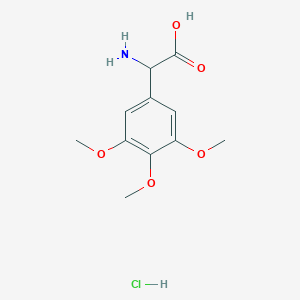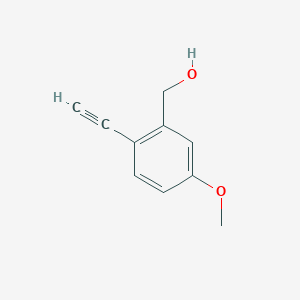
5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 2-methoxyethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring. The 2-methoxyethyl group would add some steric bulk to the molecule and could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the 2-methoxyethyl group. The oxadiazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could contribute to its stability and possibly its solubility in certain solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Novel 1,2,4-triazole derivatives, including compounds with oxadiazole moieties, were synthesized and exhibited good to moderate antimicrobial activities against test microorganisms. This highlights the utility of oxadiazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
- A series of oxadiazole derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, emphasizing the potential of oxadiazole compounds in cancer research (Yakantham et al., 2019).
Photochemical Synthesis
- A photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles was reported, showcasing the diverse synthetic routes available for oxadiazole derivatives and their potential applications in designing fluorinated heterocyclic compounds (Buscemi et al., 2001).
Anti-proliferative Activity
- Certain 5-(2-amino-3-pyridyl)-1,3,4-oxadiazole derivatives were tested for their antiproliferative activity in vitro, with some compounds showing cytotoxic activity against human tumor cell lines, indicating the potential of oxadiazole derivatives in developing new anticancer therapies (Liszkiewicz et al., 2003).
Novel Synthetic Routes
- Innovative methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives were developed, providing efficient approaches for the preparation of fully substituted oxadiazole derivatives, which could be beneficial for various scientific research applications (Ramazani & Rezaei, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHAGGWBLILEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627371 | |
| Record name | 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
302842-61-1 | |
| Record name | 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1629681.png)

